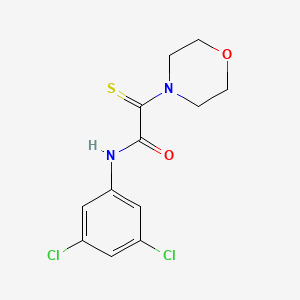

N-(3,5-dichlorophenyl)-2-morpholino-2-thioxoacetamide

Description

N-(3,5-dichlorophenyl)-2-morpholino-2-thioxoacetamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a dichlorophenyl group, a morpholino ring, and a thioxoacetamide moiety, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name |

N-(3,5-dichlorophenyl)-2-morpholin-4-yl-2-sulfanylideneacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2N2O2S/c13-8-5-9(14)7-10(6-8)15-11(17)12(19)16-1-3-18-4-2-16/h5-7H,1-4H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHHSVIRPRKENLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=S)C(=O)NC2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-2-morpholino-2-thioxoacetamide typically involves the reaction of 3,5-dichloroaniline with morpholine and carbon disulfide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thioxoacetamide group. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) to enhance the solubility of the reactants and facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-2-morpholino-2-thioxoacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can lead to the formation of corresponding amines or thiols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3,5-dichlorophenyl)-2-morpholino-2-thioxoacetamide has been extensively studied for its applications in various scientific fields:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-morpholino-2-thioxoacetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and proteins involved in cellular processes, such as those in the bacterial cell membrane, leading to disruption of cell function.

Pathways Involved: The compound interferes with the synthesis of essential biomolecules, leading to cell death or inhibition of cell growth.

Comparison with Similar Compounds

N-(3,5-dichlorophenyl)-2-morpholino-2-thioxoacetamide can be compared with other similar compounds to highlight its uniqueness:

Biological Activity

N-(3,5-dichlorophenyl)-2-morpholino-2-thioxoacetamide is a compound of interest due to its diverse biological activities, particularly in pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a thioxoacetamide moiety which contributes to its biological properties. The presence of the dichlorophenyl group enhances its lipophilicity and potential for protein binding.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Protein-Ligand Interactions : It can bind to receptor sites on proteins, modulating their activity and influencing signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties against certain strains of bacteria.

Antimicrobial Activity

Research indicates that this compound has significant antimicrobial properties. A study conducted on various bacterial strains demonstrated the following Minimum Inhibitory Concentration (MIC) values:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Cytotoxicity and Antiproliferative Effects

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound exhibited notable antiproliferative activity against several cancer types:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HCT116 (Colon Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| HeLa (Cervical Cancer) | 25 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential as an anticancer agent.

Case Studies

- Study on Antimicrobial Efficacy : A study tested the efficacy of this compound against multi-drug resistant strains. Results showed that the compound effectively inhibited growth in resistant strains, suggesting its utility in combating antibiotic resistance.

- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that treatment with varying concentrations led to apoptosis in cancer cells, indicating a mechanism that could be exploited for therapeutic development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.